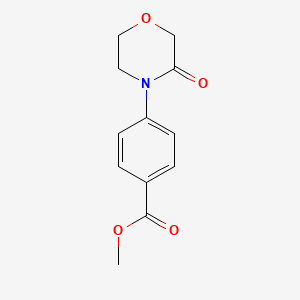

Methyl 4-(3-oxomorpholino)benzoate

Beschreibung

Methyl 4-(3-oxomorpholino)benzoate is a synthetic intermediate critical to the production of rivaroxaban, a high-selectivity anticoagulant drug developed by Bayer. The compound features a benzoate ester core substituted with a 3-oxomorpholino group (a morpholine ring with a ketone at the 3-position). Its structural uniqueness lies in the combination of the ester functionality and the 3-oxomorpholino moiety, which enhances its reactivity and stability in pharmaceutical synthesis .

In rivaroxaban synthesis, this compound acts as a precursor in the formation of the key intermediate 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one. The patented synthesis route involves a lithium-mediated coupling reaction followed by deprotection, offering mild reaction conditions, cost efficiency, and scalability for industrial production .

Eigenschaften

IUPAC Name |

methyl 4-(3-oxomorpholin-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-12(15)9-2-4-10(5-3-9)13-6-7-17-8-11(13)14/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANQDGYXXRUFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCOCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-oxomorpholino)benzoate typically involves the reaction of 4-(3-oxomorpholino)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of Methyl 4-(3-oxomorpholino)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-(3-oxomorpholino)benzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group in the morpholine ring to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 4-(3-oxomorpholino)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of morpholine derivatives with biological molecules. It may also serve as a model compound for investigating the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its morpholine ring is a common motif in many pharmaceutical agents, making it a useful scaffold for drug discovery.

Industry: In the industrial sector, Methyl 4-(3-oxomorpholino)benzoate can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of Methyl 4-(3-oxomorpholino)benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The morpholine ring and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 4-(3-oxomorpholino)benzoate belongs to a broader class of benzoate esters modified with heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Key Comparisons:

Core Heterocycles Methyl 4-(3-oxomorpholino)benzoate utilizes a morpholine ring with a ketone, enhancing its metabolic stability and suitability as a synthetic intermediate . C1–C7 derivatives (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a piperazine-quinoline scaffold. The piperazine ring increases solubility, while halogen substituents (Br, Cl, F) may modulate lipophilicity and target binding . Timolol’s metabolite shares the 3-oxomorpholino group but incorporates a thiadiazole core, highlighting the versatility of this moiety in drug metabolism .

Functional Roles Methyl 4-(3-oxomorpholino)benzoate is pivotal in rivaroxaban’s synthesis due to its reactivity in forming oxazolidinone linkages . C1–C7 compounds are characterized as quinoline derivatives, which are often explored for antimicrobial or anticancer activity, though their specific biological roles are unspecified in the evidence . Timolol’s metabolite demonstrates the 3-oxomorpholino group’s role in metabolic pathways, likely influencing excretion and half-life .

Synthetic Utility The synthesis of Methyl 4-(3-oxomorpholino)benzoate emphasizes scalability and mild conditions, contrasting with the C1–C7 series, which requires multi-step coupling of quinoline and piperazine units . Compound 5l (triazine-based) illustrates the use of benzoate esters in diverse scaffolds but lacks direct pharmaceutical relevance in the provided evidence .

Physicochemical and Metabolic Properties

- Metabolic Stability: The 3-oxomorpholino moiety in both Methyl 4-(3-oxomorpholino)benzoate and Timolol’s metabolite may resist rapid enzymatic degradation, as seen in Timolol’s extended half-life in humans (5.5 hours) .

Biologische Aktivität

Methyl 4-(3-oxomorpholino)benzoate is a compound of increasing interest in biological research due to its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(3-oxomorpholino)benzoate is characterized by the presence of a morpholine ring and an ester functional group, which contribute to its chemical reactivity and biological interactions. The compound can be synthesized through the esterification of 4-(3-oxomorpholino)benzoic acid with methanol under reflux conditions, often utilizing catalysts to enhance yield and purity.

The biological activity of Methyl 4-(3-oxomorpholino)benzoate is primarily attributed to its ability to interact with various biological targets:

- Protein Binding : The compound acts as a ligand, binding to proteins or enzymes and modulating their activity. The morpholine ring enhances its binding affinity due to conformational flexibility.

- Enzyme Interaction : It may inhibit specific enzymes, influencing metabolic pathways. This property is crucial for its potential therapeutic applications, particularly in drug design.

Antimicrobial Properties

Research indicates that Methyl 4-(3-oxomorpholino)benzoate exhibits significant antimicrobial activity. It has been utilized as a model compound for studying interactions with bacterial targets, particularly in the context of drug resistance. Studies have shown that derivatives of morpholine compounds can inhibit bacterial growth, including strains resistant to conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that Methyl 4-(3-oxomorpholino)benzoate has varying effects on different cell lines. Preliminary data suggest that it may possess selective cytotoxicity against certain cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is critical for developing targeted cancer therapies .

Case Studies

- Antibacterial Activity :

- A study investigated the efficacy of various morpholine derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa, both significant pathogens in healthcare settings. Methyl 4-(3-oxomorpholino)benzoate showed promising results, inhibiting bacterial growth at low concentrations (MIC values around 8 μg/mL) .

- Cytotoxicity Assessment :

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological profiles:

| Compound Name | MIC (μg/mL) | Cytotoxicity (Vero Cells) | Notable Features |

|---|---|---|---|

| Methyl 4-(3-oxomorpholino)benzoate | 8 | Moderate | Effective against resistant bacteria |

| Methyl 4-(2-oxomorpholino)benzoate | 12 | High | Less selective cytotoxicity |

| Methyl 4-(4-oxomorpholino)benzoate | 10 | Low | Broader spectrum but less effective |

This table illustrates how the position of functional groups affects both antimicrobial efficacy and cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.